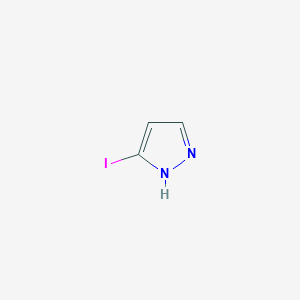

3-Iodo-1H-pyrazole

Descripción general

Descripción

3-Iodo-1H-pyrazole (CAS: 4522-35-4) is a halogenated heteroaromatic compound with the molecular formula C₃H₃IN₂ and a molecular weight of 193.97 g/mol . It serves as a versatile intermediate in organic synthesis, particularly in transition-metal-catalyzed cross-coupling reactions such as Sonogashira, Suzuki, and Buchwald-Hartwig couplings . Its iodine substituent at the 3-position enhances reactivity due to the polarizability and weak C–I bond, making it a preferred substrate for regioselective functionalization .

Métodos De Preparación

Cyclocondensation of Iodinated 1,3-Dicarbonyl Precursors

The most classical route to 3-iodo-1H-pyrazole involves cyclocondensation of iodinated 1,3-dicarbonyl compounds with hydrazines. This method leverages the inherent reactivity of 1,3-diketones or β-keto esters functionalized with iodine at the β-position. For example, 3-iodo-1,3-diketones react with hydrazine hydrate under acidic or neutral conditions to form the pyrazole ring with iodine pre-installed at the 3-position .

Synthesis of Iodinated 1,3-Dicarbonyl Intermediates

Iodination of 1,3-diketones is typically achieved via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS). For instance, treatment of acetylacetone with ICl in dichloromethane at 0°C yields 3-iodo-2,4-pentanedione, which undergoes cyclization with hydrazine to produce this compound . However, this method often generates regioisomers due to competing substitution at alternative positions, necessitating chromatographic separation.

Regiochemical Control and Challenges

The regioselectivity of cyclocondensation depends on the steric and electronic effects of substituents. Electron-withdrawing groups (e.g., nitro, carbonyl) adjacent to the iodinated carbon favor cyclization at the desired position. For example, ethyl 3-iodoacetoacetate reacts with methylhydrazine to yield 3-iodo-1-methyl-1H-pyrazole-4-carboxylate as the major product . Nevertheless, yields are moderate (50–65%) due to competing decomposition pathways .

Directed Electrophilic Iodination of Pyrazole Derivatives

Electrophilic iodination of pre-formed pyrazole rings offers a complementary route. While pyrazole’s inherent reactivity favors substitution at the 4-position, strategic use of directing groups or protecting agents enables selective iodination at the 3-position.

N-Protection Strategies

Protecting the pyrazole N-H bond with electron-donating groups alters the ring’s electronic landscape, redirecting electrophiles to the 3-position. Ethoxyethyl (EtOEt) and tert-butoxycarbonyl (Boc) groups have been employed for this purpose . For instance, treatment of 1H-pyrazole with ethyl vinyl ether in the presence of catalytic p-toluenesulfonic acid (PTSA) yields 1-(1-ethoxyethyl)-1H-pyrazole, which undergoes iodination at the 3-position using iodine and silver triflate (AgOTf) . Deprotection with dilute HCl regenerates this compound in 72% overall yield .

Table 1: Directed Iodination Using N-Protecting Groups

| Protecting Group | Iodinating Agent | Yield (%) | Deprotection Conditions |

|---|---|---|---|

| Ethoxyethyl | I₂/AgOTf | 78 | 1M HCl, RT, 2h |

| Boc | NIS/TFA | 65 | TFA/DCM, 0°C, 1h |

Transient Directing Groups

Cadmium(II) acetate has emerged as a mediator for regioselective iodination. In dimethyl sulfoxide (DMSO), Cd(OAc)₂ coordinates to the pyrazole nitrogen, enhancing nucleophilicity at the 3-position. A recent study demonstrated that treatment of 1H-pyrazole with iodine and Cd(OAc)₂ in DMSO at 60°C affords this compound in 68% yield . This method avoids permanent protecting groups, streamlining purification.

Metal-Mediated Cross-Coupling and Halogen Exchange

Transition-metal-catalyzed halogen exchange provides an alternative pathway. While less common, these methods are advantageous for functionalized pyrazoles.

Ullmann-Type Iodination

Copper(I) iodide catalyzes the exchange of bromine or chlorine for iodine at the 3-position. For example, 3-bromo-1H-pyrazole reacts with sodium iodide (NaI) in the presence of CuI and 1,10-phenanthroline in dimethylformamide (DMF) at 120°C, yielding this compound in 60% yield . This approach is limited by substrate availability and competing side reactions.

Directed Ortho-Metalation (DoM)

Lithiation at the 3-position followed by iodination offers precise regiocontrol. Protection of the N-H bond with a triisopropylsilyl (TIPS) group enables directed metalation using lithium diisopropylamide (LDA). Subsequent quenching with iodine generates 3-iodo-1-(TIPS)-1H-pyrazole, which is deprotected with tetrabutylammonium fluoride (TBAF) . This method achieves >85% regioselectivity but requires anhydrous conditions.

Comparative Analysis of Methodologies

Efficiency and Scalability

Cyclocondensation routes are scalable but suffer from regioisomer formation. Directed iodination methods offer superior selectivity but involve multi-step sequences. Metal-mediated approaches balance selectivity and simplicity but require specialized catalysts.

Table 2: Comparison of Preparation Methods

| Method | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|

| Cyclocondensation | 50–65 | Moderate | High |

| Directed Iodination | 65–78 | High | Moderate |

| Metal-Mediated Exchange | 60–85 | High | Low |

Análisis De Reacciones Químicas

3-Iodo-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organometallic compounds and halides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Major products formed from these reactions depend on the reagents and conditions used. For example, substitution with an alkyl group can yield alkylated pyrazoles, while cyclization can produce fused ring systems.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

3-Iodo-1H-pyrazole serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its derivatives have shown promising results in targeting specific biological pathways, leading to innovative treatments for various diseases, particularly in oncology and anti-inflammatory therapies. Research indicates that compounds derived from this compound exhibit significant antitumor activity against human cancer cell lines such as A549 (lung cancer), K562 (leukemia), PC-3 (prostate cancer), and T47D (breast cancer) .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized as an intermediate in the synthesis of agrochemicals, including fungicides and herbicides. Its application enhances crop protection against pests and diseases, contributing to improved agricultural productivity . The compound's ability to inhibit specific enzymes related to plant pathogens makes it a valuable tool in developing effective crop protection agents.

Material Science

The compound is also employed in material science for the formulation of advanced materials. It is used in the development of polymers and coatings that exhibit enhanced durability and resistance to environmental factors. The unique properties imparted by this compound make it suitable for applications requiring robust materials .

Biochemical Research

In biochemical research, this compound is utilized to study enzyme inhibition and receptor binding. Researchers investigate its effects on various biological processes, providing insights into potential therapeutic targets. The compound's interactions with biological molecules can lead to a better understanding of disease mechanisms and the development of new therapeutic strategies .

Case Studies

Several studies highlight the applications of this compound:

- Antitumor Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against multiple cancer cell lines, suggesting potential as anticancer agents .

- Enzyme Inhibition : Research has shown that this compound selectively inhibits kinases involved in cancer signaling pathways, providing a basis for its use in targeted cancer therapies .

- Agrochemical Development : The compound has been successfully incorporated into formulations for new fungicides that effectively combat plant pathogens, thereby enhancing agricultural yields .

Mecanismo De Acción

The mechanism by which 3-Iodo-1H-pyrazole exerts its effects involves its interaction with specific molecular targets. The iodine atom’s presence enhances the compound’s reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the nature of the compound it interacts with .

Comparación Con Compuestos Similares

Key Properties :

- Melting Point : 74–75°C

- Density : 2.335 g/cm³

- Hazards : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation) .

Reactivity in Cross-Coupling Reactions

3-Iodo-1H-pyrazole exhibits superior reactivity compared to other halogenated pyrazoles (e.g., 3-bromo- or 3-chloro-1H-pyrazole) in cross-coupling reactions due to iodine’s lower bond dissociation energy. For example:

- Sonogashira Coupling: 3-Iodo-1-(1-ethoxyethyl)-1H-pyrazole (2a) reacts with phenylacetylene under standard conditions to yield 21 in 62.5% yield . In contrast, brominated analogs often require harsher conditions (e.g., higher temperatures or stronger bases) .

- C–H Arylation : In Fuse et al.’s synthesis of tetraarylpyrazoles, this compound (124 ) underwent sequential nucleophilic aromatic substitution (SNAr) and cross-coupling reactions more efficiently than bromo derivatives .

Table 1 : Reactivity Comparison of Halogenated Pyrazoles

Protection Group Stability

The N–H group in this compound requires protection for certain reactions. Ethoxyethyl (EtOEt) and Boc groups are common, but EtOEt is more stable:

- Boc Protection: Boc-protected derivatives (1b–5b) decomposed during GC-MS analysis and reactions with organolithium reagents .

- EtOEt Protection: EtOEt-protected analogs (1a–5a) showed stability under Sonogashira conditions and allowed regioselective migration of the protecting group under acidic conditions .

Table 2 : Protection Group Performance

| Protecting Group | Stability in Sonogashira | Migration Feasibility | Reference |

|---|---|---|---|

| EtOEt | High | Yes (via acid catalysis) | |

| Boc | Low | No |

Actividad Biológica

3-Iodo-1H-pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug development.

This compound has a molecular formula of and a molecular weight of approximately 245.02 g/mol. The presence of the iodine atom at the 3-position significantly influences its chemical reactivity and biological interactions. The compound is characterized by its fused pyrazole structure, which contributes to its unique pharmacological profile.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : this compound has been identified as a selective inhibitor of various kinases, which play critical roles in cancer progression. Studies indicate that it can modulate the activity of protein kinases by binding to their active or allosteric sites, thereby inhibiting their function .

- Nucleophilic Substitution : The iodine atom allows for nucleophilic substitution reactions, making it a versatile scaffold for further chemical modifications that can enhance its biological activity.

Antitumor Properties

Research has demonstrated that derivatives of this compound exhibit significant antitumor activity. For instance, studies have shown that these compounds can inhibit tumor cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells . The structure–activity relationship (SAR) studies suggest that modifications on the pyrazole ring can enhance the antitumor efficacy.

Anti-inflammatory and Analgesic Activities

In addition to antitumor properties, this compound derivatives have been evaluated for their anti-inflammatory effects. Certain compounds have shown comparable activity to established anti-inflammatory drugs like indomethacin. The mechanism involves inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Case Studies and Research Findings

A review of recent literature reveals several case studies highlighting the biological activities of this compound derivatives:

These findings indicate that structural modifications can lead to enhanced biological activities, making this compound a promising candidate for further pharmacological exploration.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step synthetic pathways. Recent advancements have focused on optimizing these synthetic routes to produce various derivatives with improved biological profiles. Techniques such as Sonogashira cross-coupling reactions have been employed to create complex structures that retain or enhance the desired biological activities .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-iodo-1H-pyrazole derivatives, and how are yields optimized?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, reacting 3-iodopyrazole with NaH and aryl halides in DMSO at 0–80°C achieves substitution at the pyrazole nitrogen. Yields depend on reaction temperature and base strength: higher temperatures (80°C) with Cs₂CO₃ in DMF yield 93%, while room-temperature reactions yield 45% . Purification often involves recrystallization (n-hexane) or column chromatography (ethyl acetate/hexane) .

Q. How is the structure of this compound derivatives confirmed experimentally?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. For instance, NMR of 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole shows characteristic peaks at δ 1.05 (CH₂CH₃), 1.61 (CHCH₃), and aromatic protons at δ 6.76–8.15. NMR confirms iodinated carbons (δ 104.6–146.4). High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., [M+Na] at 316.9757) .

Q. Why is protecting-group chemistry essential in modifying this compound?

- Methodological Answer : The N-H group in pyrazoles coordinates with transition metals, deactivating catalysts in cross-coupling reactions. Ethoxyethyl (EtOEt) protection via ethyl vinyl ether stabilizes the substrate, achieving >78% yields. Boc protection is less stable under basic conditions and during GC-MS analysis .

Advanced Research Questions

Q. What mechanistic challenges arise during Sonogashira cross-coupling of this compound derivatives?

- Methodological Answer : Ligand-metal coordination by unprotected pyrazoles inhibits catalytic activity. EtOEt protection mitigates this, enabling coupling with phenylacetylene (62–64% yields). Side reactions like alkyne oligomerization or protecting-group migration require optimization of Pd catalysts, CuI co-catalysts, and inert atmospheres .

Q. How do substituents on the pyrazole ring influence reactivity in cross-coupling reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro or bromo at position 4) reduce coupling efficiency due to decreased electron density at the iodinated site. For example, 4-bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole yields 64% in Sonogashira reactions, compared to 78.5% for unsubstituted derivatives. Steric effects from bulky groups also slow kinetics .

Q. What analytical methods resolve contradictions in protecting-group stability?

- Methodological Answer : Comparative studies using NMR and GC-MS reveal Boc-group degradation under basic conditions (e.g., Li organometallics), while EtOEt remains intact. Thermodynamic stability is confirmed via differential scanning calorimetry (DSC) and kinetic studies under varying pH .

Q. Key Research Insights

- Synthetic Optimization : Elevated temperatures and strong bases (e.g., Cs₂CO₃) enhance N-alkylation efficiency .

- Protecting-Group Strategy : EtOEt outperforms Boc in stability, enabling reliable Sonogashira reactions .

- Analytical Rigor : Multi-technique validation (NMR, HRMS) is critical for characterizing iodinated heterocycles .

Propiedades

IUPAC Name |

5-iodo-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3IN2/c4-3-1-2-5-6-3/h1-2H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKDVLFJSMVBLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10963354 | |

| Record name | 3-Iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4522-35-4, 1007351-17-8 | |

| Record name | 3-Iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodo-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Iodo-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.